(1-Methoxycyclobutyl)methanethiol
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Overview
Description
(1-Methoxycyclobutyl)methanethiol is an organic compound with the molecular formula C6H12OS It is characterized by a cyclobutyl ring substituted with a methoxy group and a methanethiol group
Mechanism of Action
Target of Action
Many organic sulfur compounds, like methanethiol, are known to interact with various enzymes and proteins within cells. These interactions can influence cellular processes and pathways .
Biochemical Pathways
Organic sulfur compounds can participate in various biochemical pathways, particularly those involved in sulfur metabolism. For instance, methanethiol is known to be involved in the global sulfur cycle .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclobutyl)methanethiol typically involves the cyclization of appropriate precursors followed by functional group modifications One common method involves the reaction of cyclobutylmethanol with methanesulfonyl chloride to form cyclobutylmethanesulfonate, which is then treated with sodium methoxide to introduce the methoxy group
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclobutyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the methoxy group, yielding cyclobutylmethanethiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclobutylmethanethiol.
Substitution: Various substituted cyclobutylmethanethiol derivatives.
Scientific Research Applications
(1-Methoxycyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: May be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simpler thiol with a single carbon atom.
Ethanethiol (C2H5SH): A two-carbon thiol commonly used as an odorant.
Cyclobutylmethanethiol (C5H10S): Similar structure but lacks the methoxy group.
Uniqueness
(1-Methoxycyclobutyl)methanethiol is unique due to the presence of both a methoxy and a thiol group on a cyclobutyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to simpler thiols.
Properties
IUPAC Name |
(1-methoxycyclobutyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-7-6(5-8)3-2-4-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGZERUXOACKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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